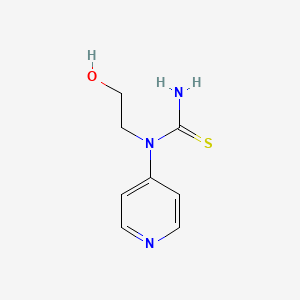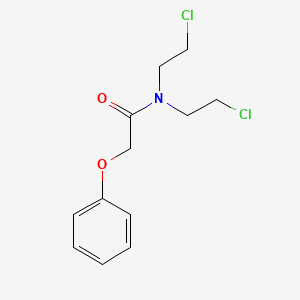
3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl is a complex organic compound with a unique structure that includes a piperidine ring and a methano-isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl typically involves multiple steps. One common approach is to start with the preparation of the isoindole core, followed by the introduction of the piperidinyl-butynyl side chain. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process would likely include rigorous purification steps, such as recrystallization or chromatography, to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione: A closely related compound without the hydrochloride salt.
4,7-Methano-1H-isoindole-1,3-dione derivatives: Other derivatives with different substituents on the isoindole core.
Uniqueness
The presence of the piperidinyl-butynyl side chain and the methano-isoindole core makes 3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl unique. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
39488-10-3 |
|---|---|
Molecular Formula |
C18H23ClN2O2 |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
4-(4-piperidin-1-ylbut-2-ynyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride |
InChI |
InChI=1S/C18H22N2O2.ClH/c21-17-15-13-6-7-14(12-13)16(15)18(22)20(17)11-5-4-10-19-8-2-1-3-9-19;/h6-7,13-16H,1-3,8-12H2;1H |
InChI Key |
RFSQNANKQXTFHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC#CCN2C(=O)C3C4CC(C3C2=O)C=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


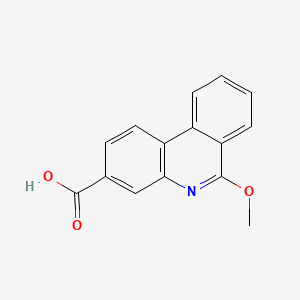
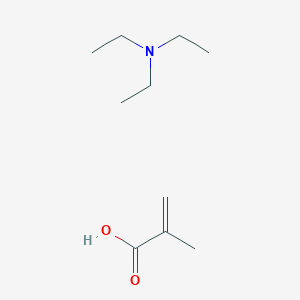
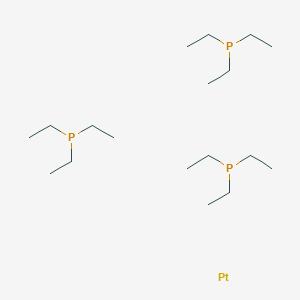


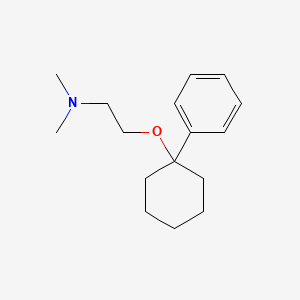


![2-[4-[2-[Butyl(methyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14660908.png)

![N-(8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)benzamide](/img/structure/B14660913.png)
